N-(4-Cyano-1,3-diphenyl-1H-pyrazol-5-yl)-2-iodoacetamide

Covalent inhibitor design Cysteine alkylation Warhead reactivity

N-(4-Cyano-1,3-diphenyl-1H-pyrazol-5-yl)-2-iodoacetamide (CAS 189757-40-2) is a synthetic heterocyclic compound belonging to the 1,3-diphenylpyrazole class, distinguished by a 4-cyano electron-withdrawing substituent and a 2-iodoacetamide side chain that serves as a cysteine-reactive electrophilic warhead. Its molecular formula is C₁₈H₁₃IN₄O with a molecular weight of 428.23 g/mol and a computed XLogP3 of 4, indicating moderate-to-high lipophilicity.

Molecular Formula C18H13IN4O
Molecular Weight 428.2 g/mol
CAS No. 189757-40-2
Cat. No. B12551050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Cyano-1,3-diphenyl-1H-pyrazol-5-yl)-2-iodoacetamide
CAS189757-40-2
Molecular FormulaC18H13IN4O
Molecular Weight428.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=C2C#N)NC(=O)CI)C3=CC=CC=C3
InChIInChI=1S/C18H13IN4O/c19-11-16(24)21-18-15(12-20)17(13-7-3-1-4-8-13)22-23(18)14-9-5-2-6-10-14/h1-10H,11H2,(H,21,24)
InChIKeyQDSJKOXHZMLDIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Cyano-1,3-diphenyl-1H-pyrazol-5-yl)-2-iodoacetamide (CAS 189757-40-2): Structural Identity, Physicochemical Profile, and Procurement Context


N-(4-Cyano-1,3-diphenyl-1H-pyrazol-5-yl)-2-iodoacetamide (CAS 189757-40-2) is a synthetic heterocyclic compound belonging to the 1,3-diphenylpyrazole class, distinguished by a 4-cyano electron-withdrawing substituent and a 2-iodoacetamide side chain that serves as a cysteine-reactive electrophilic warhead [1]. Its molecular formula is C₁₈H₁₃IN₄O with a molecular weight of 428.23 g/mol and a computed XLogP3 of 4, indicating moderate-to-high lipophilicity [1]. The compound is catalogued in authoritative databases including PubChem (CID 15319207), EPA DSSTox (DTXSID80571384), and Wikidata (Q82459458), and is commercially available at research-grade purity from multiple chemical suppliers [1]. Its structural architecture combines a privileged 1,3-diphenylpyrazole scaffold—known from multiple bioactive chemotypes—with an iodoacetamide warhead capable of irreversible covalent modification of cysteine thiols, positioning it as a targeted covalent probe or inhibitor candidate [2].

Why N-(4-Cyano-1,3-diphenyl-1H-pyrazol-5-yl)-2-iodoacetamide Cannot Be Generically Substituted by In-Class Analogs


This compound occupies a unique intersection of three pharmacophoric elements—the 1,3-diphenylpyrazole core, the 4-cyano substituent, and the 2-iodoacetamide warhead—that are not simultaneously present in any close analog. The chloroacetamide congener (CAS 189757-39-9) differs by a single halogen atom (I→Cl), yet this substitution profoundly alters covalent reactivity: the C–I bond has a lower bond dissociation energy than C–Cl, making iodoacetamide a kinetically superior alkylating agent with second-order rate constants approximately 10- to 12-fold higher than chloroacetamide toward thiolate nucleophiles under comparable aqueous conditions [1]. Conversely, the des-cyano analog 2-chloro-N-(1,3-diphenyl-1H-pyrazol-5-yl)acetamide (CAS 882223-89-4) retains the acetamide warhead but lacks the electron-withdrawing 4-cyano group that modulates the pyrazole ring electronics and provides an additional hydrogen-bond acceptor site . The morpholino analog (CAS 189757-41-3) replaces the iodoacetamide warhead entirely with a non-electrophilic morpholinoacetamide group, eliminating covalent targeting capacity . These structural divergences translate into non-interchangeable reactivity profiles, target engagement mechanisms, and physicochemical properties—making generic substitution scientifically unsound without explicit experimental validation for the intended application.

Quantitative Evidence Guide: N-(4-Cyano-1,3-diphenyl-1H-pyrazol-5-yl)-2-iodoacetamide vs. Closest Analogs


Covalent Warhead Reactivity: Iodoacetamide vs. Chloroacetamide Toward Cysteine Thiols

The iodoacetamide warhead in the target compound provides kinetically superior cysteine alkylation compared with the chloroacetamide analog (CAS 189757-39-9). In controlled kinetic studies, the true second-order rate constant for the reaction of iodoacetamide with thiolate (RS⁻) species in cationic micellar systems increased by a factor of 60–100 relative to bulk aqueous phase, whereas chloroacetamide showed only a 5–7 fold enhancement under identical conditions [1]. Additionally, a 2017 proteomics study demonstrated that iodoacetamide produces only 2–5% methionine oxidation as an off-target artifact, compared with up to 40% methionine oxidation observed with 2-chloroacetamide [2]. This means the iodoacetamide warhead offers a more predictable and cleaner cysteine alkylation profile in complex biological matrices, with ~8-fold lower methionine oxidation side-reactivity despite its faster intrinsic kinetics.

Covalent inhibitor design Cysteine alkylation Warhead reactivity Proteomics

Molecular Property Differentiation: Target Compound vs. Direct Chloro Analog (CAS 189757-39-9)

The single-atom substitution of iodine for chlorine in the acetamide side chain produces significant differences in computed molecular properties relevant to permeability, solubility, and target binding. The target compound (C₁₈H₁₃IN₄O, MW 428.23) is 91.45 Da heavier than its chloro analog (C₁₈H₁₃ClN₄O, MW 336.78, CAS 189757-39-9) [1]. The iodine atom contributes substantially greater polarizability (atomic polarizability: I = 5.35 ų vs. Cl = 2.18 ų), which can enhance halogen bonding interactions with protein targets and increase nonspecific hydrophobic binding [2]. The computed XLogP3 of the target compound is 4.0, versus an estimated ~3.3 for the chloro analog based on the Hansch-Leo fragment constant difference (π_I − π_Cl ≈ 0.86 − 0.19 = +0.67 log unit contribution) [1][3]. This ~0.7 log unit higher lipophilicity may enhance membrane permeability but could also reduce aqueous solubility.

Physicochemical properties Drug-likeness Lipophilicity Lead optimization

4-Cyano Substituent Effect: Differentiation from Des-Cyano Diphenylpyrazole Acetamides

The 4-cyano group on the pyrazole ring is absent in the simpler analog 2-chloro-N-(1,3-diphenyl-1H-pyrazol-5-yl)acetamide (CAS 882223-89-4) . The cyano substituent (Hammett σₚ = +0.66) exerts a strong electron-withdrawing effect that decreases the electron density of the pyrazole ring, altering its reactivity toward electrophilic substitution and its capacity for π–π stacking and hydrogen-bond acceptance [1]. In the broader 1,3-diphenylpyrazole class, the presence of a 4-cyano group has been shown to critically modulate biological activity: 4-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) acts as a potent positive allosteric modulator of mGluR5 with a Ki of 1.56 μM, whereas closely related analogs lacking the cyano substituent show markedly reduced affinity [2]. The 4-cyano group also contributes a nitrile vibrational reporter (C≡N stretch at ~2220–2260 cm⁻¹) useful for infrared spectroscopic tracking of target engagement [3].

Electron-withdrawing group Pyrazole electronics Structure-activity relationship Kinase inhibitor design

Structural Scaffold Biological Relevance: Diphenylpyrazole Class Activity in Insecticidal and Neurological Targets

The 1,3-diphenylpyrazole scaffold shared by the target compound has demonstrated quantifiable biological activity in two therapeutically distinct domains. In agrochemical research, N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide (compound 5g)—a close structural relative featuring the same 4-cyano-pyrazole core—exhibited 84% larvicidal activity against Plutella xylostella (diamondback moth) at 0.1 mg·L⁻¹, demonstrating that 4-cyano-1,3-diphenylpyrazole derivatives achieve potent target engagement in vivo [1]. In the CNS domain, 4-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB analog) showed Ki = 1.56 μM at the metabotropic glutamate receptor 5 (mGluR5), a validated target for schizophrenia and cognitive disorders [2]. While these data do not directly report on the target compound itself, they establish that the core scaffold is competent for high-affinity binding when appropriately functionalized, and that the 5-amino (or 5-amido) position—where the iodoacetamide warhead is attached in the target compound—is a critical vector for modulating biological activity.

Insect ryanodine receptor mGluR5 modulation Agrochemical discovery CNS drug discovery

Synthetic Provenance and Precursor Accessibility for Structure-Activity Relationship Expansion

The target compound is synthesized via acylation of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile (CAS 5515-31-1) with iodoacetyl chloride or iodoacetic acid derivatives, following a two-step sequence: (1) condensation in nitromethane under heating, (2) iodide exchange with potassium iodide in refluxing acetone, achieving ~96% yield in the halogen-exchange step . The precursor 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile is itself accessible via a catalyst-free, one-pot, three-component condensation of benzaldehyde, malononitrile, and phenylhydrazine in green media with reported yields of 86–96% [1]. This convergent, high-yielding synthetic route contrasts with the more complex multi-step sequences required for the morpholino analog (CAS 189757-41-3), which necessitates additional alkylation and purification steps . The availability of both the target compound and its immediate precursor at commercial scale facilitates systematic structure-activity relationship (SAR) exploration at the 5-position, where the iodoacetamide group can serve as either a terminal covalent warhead or a synthetic handle for further diversification via nucleophilic displacement of iodide.

Chemical synthesis Building block SAR expansion Medicinal chemistry

Best Research and Industrial Application Scenarios for N-(4-Cyano-1,3-diphenyl-1H-pyrazol-5-yl)-2-iodoacetamide (CAS 189757-40-2)


Covalent Chemical Probe Development Targeting Cysteine-Dependent Enzymes

The iodoacetamide warhead provides irreversible covalent modification of active-site or regulatory cysteine residues, with ~10–14× faster alkylation kinetics compared with chloroacetamide analogs and only 2–5% methionine oxidation as an off-target artifact [1][2]. This makes the compound suitable as a starting point for developing activity-based protein profiling (ABPP) probes or covalent enzyme inhibitors, particularly for cysteine proteases, deubiquitinases (DUBs), or kinases with solvent-exposed cysteine residues. The 4-cyano group enables label-free infrared tracking of target engagement via the characteristic nitrile stretch at ~2220–2260 cm⁻¹ [3].

Agrochemical Lead Discovery: Insecticidal Ryanodine Receptor Modulators

A closely related 4-cyano-1,3-diphenylpyrazole-5-carboxamide derivative (compound 5g) demonstrated 84% larvicidal activity against diamondback moth (Plutella xylostella) at 0.1 mg·L⁻¹ by targeting the insect ryanodine receptor [4]. The target compound differs by having an iodoacetamide group at the 5-position instead of a carboxamide, potentially conferring irreversible receptor modification. This structural analogy positions the compound as a candidate for developing novel covalent insecticides with potentially reduced resistance development compared with reversible-acting commercial diamides.

Structure-Activity Relationship (SAR) Expansion Around the 1,3-Diphenylpyrazole Scaffold

The commercially available precursor 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile (CAS 5515-31-1) and the target iodoacetamide derivative together provide a modular platform for SAR studies . The iodine atom in the target compound serves as a versatile leaving group, enabling late-stage diversification via nucleophilic displacement (e.g., with amines, thiols, or azides) to generate focused libraries. The two-step synthesis from precursor to iodoacetamide proceeds in ~96% yield, making the compound an efficient intermediate for parallel synthesis in medicinal chemistry campaigns .

Biophysical Target Engagement Studies Using Nitrile Vibrational Stark Effect Probes

The 4-cyano substituent on the pyrazole ring provides a built-in vibrational reporter group (C≡N stretch, ~2220–2260 cm⁻¹) that is sensitive to local electric fields in protein binding pockets [3]. This enables the use of the target compound—or its reversible analogs—in vibrational Stark effect spectroscopy to quantitatively measure drug-target binding interactions and conformational changes without requiring extrinsic fluorophore labeling. This capability is absent in des-cyano diphenylpyrazole analogs such as CAS 882223-89-4 .

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